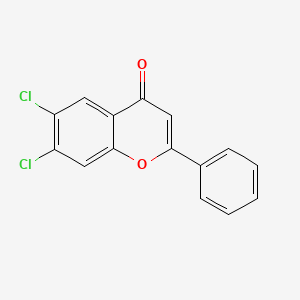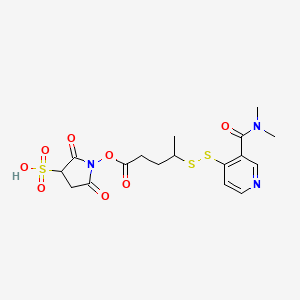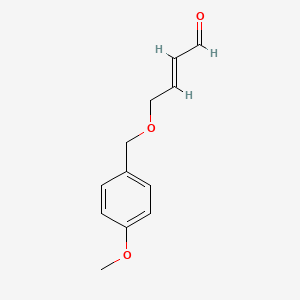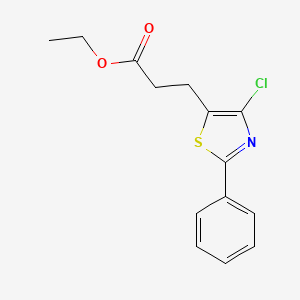
3-chloro-6-(piperazine-1-sulfonyl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-6-(piperazine-1-sulfonyl)-1H-indole is a complex organic compound that belongs to the class of indoles Indoles are heterocyclic compounds containing a benzene ring fused to a pyrrole ring This particular compound is characterized by the presence of a chlorine atom at the third position, a piperazine-1-sulfonyl group at the sixth position, and an indole core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-6-(piperazine-1-sulfonyl)-1H-indole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Chlorination: The indole core is then chlorinated at the third position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Sulfonylation: The chlorinated indole is reacted with piperazine-1-sulfonyl chloride in the presence of a base such as triethylamine to introduce the piperazine-1-sulfonyl group at the sixth position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
3-chloro-6-(piperazine-1-sulfonyl)-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom at the third position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding indole-3-carboxylic acid derivatives.
Reduction: Formation of 3-chloro-6-(piperazine-1-sulfonyl)-1H-indoline.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
科学的研究の応用
3-chloro-6-(piperazine-1-sulfonyl)-1H-indole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism of action of 3-chloro-6-(piperazine-1-sulfonyl)-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites or interfere with DNA replication by intercalating into the DNA structure.
類似化合物との比較
Similar Compounds
- 3-chloro-6-(morpholine-1-sulfonyl)-1H-indole
- 3-chloro-6-(piperidine-1-sulfonyl)-1H-indole
- 3-chloro-6-(pyrrolidine-1-sulfonyl)-1H-indole
Uniqueness
3-chloro-6-(piperazine-1-sulfonyl)-1H-indole is unique due to the presence of the piperazine-1-sulfonyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This group can enhance the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable compound for various research applications.
特性
CAS番号 |
919536-48-4 |
|---|---|
分子式 |
C12H14ClN3O2S |
分子量 |
299.78 g/mol |
IUPAC名 |
3-chloro-6-piperazin-1-ylsulfonyl-1H-indole |
InChI |
InChI=1S/C12H14ClN3O2S/c13-11-8-15-12-7-9(1-2-10(11)12)19(17,18)16-5-3-14-4-6-16/h1-2,7-8,14-15H,3-6H2 |
InChIキー |
JQZXBFDUEJWIPU-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC3=C(C=C2)C(=CN3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(R,E)-2-(2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-mercaptopropyl)phenyl)propan-2-ol (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B11834219.png)


![4-(1-ethoxyethoxy)-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B11834251.png)



![4-Chloro-7-(4-chlorobenzyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11834274.png)

![11-phenoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B11834282.png)
![2'-Chloro-N-cyclopentyl-7'H-spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidin]-4'-amine](/img/structure/B11834300.png)
![5-Chloro-3-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11834310.png)

